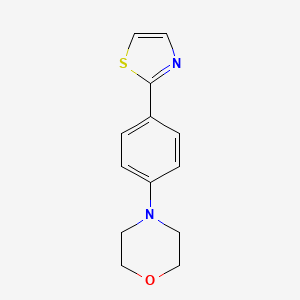

4-(4-(Thiazol-2-yl)phenyl)morpholine

Description

Significance of Thiazole (B1198619) and Morpholine (B109124) Moieties in Chemical Research

The thiazole and morpholine rings are considered "privileged scaffolds" in medicinal chemistry, a designation given to molecular frameworks that are capable of binding to multiple biological targets and are frequently found in potent, biologically active compounds. researchgate.net

Thiazole , a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a core component of numerous natural and synthetic compounds with a broad spectrum of biological activities. nih.govresearchgate.net Its presence is noted in essential molecules like vitamin B1 (thiamine) and in the structure of widely used pharmaceuticals. researchgate.net The thiazole nucleus is a key feature in drugs with antimicrobial, antiretroviral, antifungal, and anti-inflammatory properties. researchgate.net The versatility of the thiazole ring allows for various substitutions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov Thiazole derivatives have been extensively investigated for their potential in treating a wide range of diseases, including cancer, bacterial infections, and inflammatory conditions. benthamdirect.comchemicalbook.com

The combination of these two significant heterocyclic systems within a single molecule, as seen in 4-(4-(Thiazol-2-yl)phenyl)morpholine, suggests the potential for unique biological activities and has prompted interest within the chemical research community.

Historical Context of Thiazolyl Phenyl Morpholine Chemistry

A comprehensive review of available scientific literature and chemical databases does not yield specific information regarding the historical context of the exact compound This compound . While research has been conducted on the broader class of thiazolyl-N-phenylmorpholine derivatives, which involves the synthesis and evaluation of various compounds containing both thiazole and morpholine moieties for activities such as antitumor effects, a specific historical timeline for the synthesis or discovery of this compound is not documented. nih.govbenthamdirect.com

Overview of Research Trajectories for this compound

Similarly, there is a lack of specific research trajectories documented for This compound . The existing research focuses on the synthesis of various derivatives within the thiazolyl-N-phenylmorpholine class and the exploration of their biological activities, particularly as potential anticancer agents. nih.govbenthamdirect.com These studies often involve the creation of a series of related compounds to establish structure-activity relationships. However, dedicated research focusing on the synthesis, characterization, and application of this compound as a singular entity is not prominently featured in the current body of scientific literature. Therefore, a detailed overview of its specific research trajectory cannot be provided at this time.

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2OS |

|---|---|

Molecular Weight |

246.33 g/mol |

IUPAC Name |

4-[4-(1,3-thiazol-2-yl)phenyl]morpholine |

InChI |

InChI=1S/C13H14N2OS/c1-3-12(15-6-8-16-9-7-15)4-2-11(1)13-14-5-10-17-13/h1-5,10H,6-9H2 |

InChI Key |

JPGNTYHVCLHGGV-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C3=NC=CS3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Thiazol 2 Yl Phenyl Morpholine and Analogous Structures

Conventional Synthetic Routes to Thiazolyl Phenyl Morpholine (B109124) Derivatives

Conventional methods for synthesizing thiazolyl phenyl morpholine derivatives typically involve sequential reactions to build the core structure. These routes, while reliable, often require multiple steps, including protection and deprotection, and purification of intermediates.

Nucleophilic Substitution and Coupling Strategies

Nucleophilic substitution reactions are pivotal in the synthesis of thiazole (B1198619) derivatives. pharmaguideline.comnumberanalytics.com The thiazole ring, particularly at the C2 position, is susceptible to nucleophilic attack, especially when activated. pharmaguideline.com Halogenated thiazoles are common electrophiles in these reactions, readily undergoing substitution with nucleophiles like amines or morpholine itself. pharmaguideline.com

Cross-coupling reactions, such as those catalyzed by palladium, have become indispensable for forming the crucial carbon-carbon or carbon-nitrogen bonds that link the phenylmorpholine and thiazole moieties. organic-chemistry.org These methods offer high efficiency and functional group tolerance, allowing for the synthesis of a diverse range of analogs.

Condensation and Cyclization Reactions in Thiazole and Morpholine Synthesis

The formation of the thiazole and morpholine rings themselves relies heavily on condensation and cyclization reactions. The Hantzsch thiazole synthesis is a classic and widely used method that involves the condensation of an α-haloketone with a thioamide. wikipedia.orgacs.org This versatile reaction allows for the preparation of a wide array of substituted thiazoles. acs.orgnih.gov Modifications of the Hantzsch synthesis continue to be developed to improve yields and expand its scope. nih.gov

The synthesis of the morpholine ring can be achieved through various cyclization strategies. rsc.orgorganic-chemistry.org One common approach involves the intramolecular cyclization of a substituted diethanolamine (B148213) derivative. Another method is the reaction of a 1,2-amino alcohol with a suitable two-carbon electrophile. chemrxiv.org Gold-catalyzed cyclization of alkynylalcohols or alkynylamines also provides an efficient route to morpholine derivatives. rsc.org

| Reaction Type | Description | Key Reagents | Reference(s) |

| Hantzsch Thiazole Synthesis | Condensation of an α-haloketone with a thioamide to form a thiazole ring. | α-haloketones, thioamides | wikipedia.orgacs.org |

| Morpholine Cyclization | Intramolecular cyclization of diethanolamine derivatives or reaction of 1,2-amino alcohols with a two-carbon electrophile. | Diethanolamine derivatives, 1,2-amino alcohols | rsc.orgorganic-chemistry.orgchemrxiv.org |

| Nucleophilic Substitution | Reaction of a halogenated thiazole with a nucleophile, such as morpholine. | Halogenated thiazoles, morpholine | pharmaguideline.com |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C or C-N bonds to link the phenylmorpholine and thiazole rings. | Palladium catalysts, organometallic reagents | organic-chemistry.org |

Utilizing Specific Precursors (e.g., Hydrazinocarbothioamides, Phenacyl Bromides)

Specific precursors play a crucial role in directing the synthesis towards the desired products. Thiosemicarbazones, which are derived from hydrazinocarbothioamides, can react with various α-halocarbonyl compounds to yield thiazole derivatives linked to a morpholine moiety. nih.govresearchgate.net

Phenacyl bromides are particularly valuable as α-haloketone precursors in the Hantzsch thiazole synthesis. acs.orgnih.govsemanticscholar.org Their reaction with thioamides or thiourea (B124793) provides a direct route to 2-aminothiazole (B372263) or other substituted thiazole derivatives. acs.orgnih.govclockss.orgclockss.org The versatility of phenacyl bromides allows for the introduction of a phenyl group at the 4-position of the thiazole ring, a key structural feature of the target compound. nih.govsemanticscholar.org

One-Pot Synthetic Approaches to 4-(4-(Thiazol-2-yl)phenyl)morpholine Systems

To improve efficiency and reduce waste, one-pot synthetic methods have gained prominence. clockss.org These approaches combine multiple reaction steps into a single procedure without the need for isolating intermediates. clockss.orgtandfonline.com For the synthesis of 2-aminothiazole derivatives, a one-pot reaction can involve the in situ α-bromination of a ketone followed by cyclization with thiourea. clockss.orgtandfonline.com This strategy streamlines the synthesis, saves time, and minimizes the handling of hazardous intermediates. tandfonline.com One-pot procedures have been successfully employed for the synthesis of various 2-aminothiazole derivatives from readily available starting materials like aromatic methyl ketones. clockss.org

Green Chemistry Principles in the Synthesis of Thiazolyl Phenyl Morpholine Compounds

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.net This involves the use of environmentally benign solvents, catalysts, and energy sources.

Recent advancements in the synthesis of thiazole derivatives have focused on greener methodologies. researchgate.net These include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in thiazole synthesis. nih.govrsc.orgeurekaselect.comresearchgate.net

Ultrasound-assisted synthesis: Sonochemistry offers an energy-efficient alternative that can enhance reaction rates and product purity. tandfonline.comscilit.commdpi.comresearchgate.net

Use of green catalysts and solvents: Lactic acid has been identified as a biodegradable and environmentally friendly solvent and catalyst for the synthesis of 2-aminothiazole derivatives. tandfonline.com The use of reusable catalysts, such as silica-supported tungstosilicic acid, also contributes to a greener process. medmedchem.com One-pot, multicomponent reactions in aqueous media further exemplify the application of green chemistry principles. medmedchem.comnih.gov

The adoption of these green chemistry approaches not only makes the synthesis of thiazolyl phenyl morpholine compounds more sustainable but also often leads to more efficient and cost-effective processes. researchgate.nettandfonline.comresearchgate.net

| Green Chemistry Approach | Description | Advantages | Reference(s) |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields. | nih.govrsc.orgeurekaselect.comresearchgate.net |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote chemical reactions. | Energy efficient, enhanced reaction rates, higher purity. | tandfonline.comscilit.commdpi.comresearchgate.net |

| Green Catalysts and Solvents | Use of biodegradable and reusable catalysts and environmentally benign solvents. | Reduced environmental impact, increased sustainability. | tandfonline.commedmedchem.com |

| One-Pot Multicomponent Reactions | Combining multiple reaction steps in a single pot, often in aqueous media. | Increased efficiency, reduced waste, atom economy. | medmedchem.comnih.gov |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, recognized for its ability to rapidly and efficiently heat reactions, leading to dramatically reduced reaction times and often higher product yields. nih.govnih.gov This non-conventional heating method has been successfully employed in the synthesis of various heterocyclic compounds, including thiazole derivatives. nih.gov

In a notable application, a fast and solvent-free method was developed for synthesizing N-phenyl-4-(pyridin-4-yl)thiazoles through the condensation of 4-bromoacetylpyridine with substituted N-phenylthiourea under microwave irradiation. researchgate.net This approach yields the desired thiazoles in good to excellent yields within just 5 minutes, without the need for a catalyst. researchgate.net The efficiency of microwave heating can be optimized by adjusting power and time. For instance, in the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines, increasing microwave power from 40W to 80W significantly improved yields, with an optimal reaction time of 20 minutes. mdpi.com Similarly, the synthesis of 5-phenyl oxazole (B20620) derivatives was achieved in 96% yield after just 8 minutes of microwave irradiation at 65 °C. acs.org

The synthesis of morpholine-containing chalcones has also been achieved using microwave-assisted methods, highlighting the broad applicability of this technique for creating complex molecules that feature the morpholine moiety. nih.gov These methods are noted for being environmentally friendly, offering faster reaction times, higher conversion rates, and greater selectivity compared to conventional heating. nih.gov

| Compound Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| N-phenyl-4-(pyridin-4-yl)thiazoles | Microwave (Solvent-Free) | 5 min | Good to Excellent | researchgate.net |

| N-Arylheterocyclic-4-aminoquinazolines | Microwave (2-propanol) | 20 min | 98.8% | mdpi.com |

| N-Arylheterocyclic-4-aminoquinazolines | Conventional (Reflux) | 12 h | Low | mdpi.com |

| Thiazolyl-pyrazoline derivatives | Microwave | 10-20 min | 81-83% | dergipark.org.tr |

Ultrasound-Promoted Procedures

Ultrasound irradiation is another green chemistry technique that has gained traction in organic synthesis. nih.gov The application of ultrasonic waves can enhance chemical reactivity by generating, expanding, and imploding microscopic bubbles in the liquid medium, a phenomenon known as acoustic cavitation. This process creates localized high-pressure and high-temperature zones, accelerating reaction rates. Compared to traditional methods, ultrasound-assisted synthesis is often more convenient, occurs under milder conditions, and results in shorter reaction times and higher yields. nih.govnih.gov

This methodology has been effectively used for the synthesis of various thiazole derivatives. For instance, a one-pot, three-component, catalyst-free reaction for synthesizing N-(4-arylthiazol-2-yl)hydrazones in water was significantly improved under ultrasonic irradiation. mdpi.com The use of ultrasound led to better yields (86% to 95%) and shorter reaction times compared to silent (non-irradiated) conditions. mdpi.com The synthesis of thiazolyl-pyrazoline derivatives has also been successfully carried out using ultrasonic sonication as an environmentally friendly alternative to conventional methods. dergipark.org.trresearchgate.net

| Compound Type | Conditions | Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|---|

| N-(4-arylthiazol-2-yl)hydrazones | Ultrasound, Water, 25 °C | 40-50 min | 86-95% | Catalyst-free, shorter time, higher yield | mdpi.com |

| 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones | Ultrasound, Sm(ClO4)3 catalyst | Not specified | Good | Milder conditions, easy isolation | nih.govnih.gov |

Solvent-Free and Multi-Component Reaction Strategies

Solvent-free synthesis and multi-component reactions (MCRs) represent key strategies in green chemistry, aiming to reduce waste and improve efficiency. Solvent-free, or solid-state, reactions minimize the use of hazardous organic solvents, while MCRs combine three or more reactants in a single step to form a complex product, thereby increasing atom economy and simplifying procedures. researchgate.netrsc.org

The synthesis of thiazoles is well-suited to these approaches. A solvent-free condensation of 4-bromoacetylpyridine with N-phenylthiourea under microwave irradiation provides a clean and efficient route to N-phenyl-4-(pyridin-4-yl)thiazoles. researchgate.net This method avoids the use of potentially toxic solvents and allows for easy product isolation. researchgate.net

MCRs have been widely employed for the synthesis of diverse heterocyclic scaffolds. rsc.org For example, a one-pot, three-component synthesis of N-(4-arylthiazol-2-yl)hydrazones has been developed, which streamlines the synthetic process compared to traditional multi-step methods that require longer reaction times and toxic solvents. mdpi.com Although not explicitly detailed for this compound itself, these strategies provide a template for developing more efficient and environmentally benign syntheses for this class of compounds.

Derivatization Strategies for Structural Modification of this compound

Structural modification of a lead compound is crucial for developing analogs with improved properties. Derivatization of the this compound scaffold can be achieved by targeting the thiazole, phenyl, or morpholine rings.

One common strategy involves the reaction of a precursor phenacyl thiocyanate (B1210189) with a substituted amine. For instance, the synthesis of 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol was accomplished by reacting 1-(5-bromo-2-hydroxyphenyl)-2-thiocyanatopropan-1-one with morpholine. nih.govresearchgate.net This method introduces substituents onto both the phenyl and thiazole rings simultaneously. After 24 hours, the reaction mixture is poured into water, and the resulting precipitate is filtered, dried, and recrystallized from methanol (B129727) to yield the pure product. nih.gov

Another versatile approach begins with the synthesis of thiosemicarbazones, which serve as key intermediates for a variety of heterocyclic products, including thiazolidinones. nih.gov The reaction of N-substituted-2-(N-phenylmorpholine)ethylidene)hydrazine-1-carbothioamide (a thiosemicarbazone derivative) with various α-halocarbonyl compounds, such as α-chloroketones or α-bromoesters, affords thiazole derivatives attached to the N-phenylmorpholine moiety in good to excellent yields. nih.gov This strategy allows for the introduction of diverse functional groups onto the thiazole ring, enabling the creation of a library of analogs for further investigation. nih.gov

| Compound Name |

|---|

| This compound |

| N-phenyl-4-(pyridin-4-yl)thiazoles |

| 4-bromoacetylpyridine |

| N-phenylthiourea |

| N-arylheterocyclic substituted-4-aminoquinazolines |

| 5-phenyl oxazole |

| N-(4-arylthiazol-2-yl)hydrazones |

| thiazolyl-pyrazoline derivatives |

| 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol |

| 1-(5-bromo-2-hydroxyphenyl)-2-thiocyanatopropan-1-one |

| morpholine |

| thiosemicarbazones |

| N-substituted-2-(N-phenylmorpholine)ethylidene)hydrazine-1-carbothioamide |

| α-chloroketones |

| α-bromoesters |

While spectral information exists for related compounds, such as the isomer 4-(4-phenyl-1,3-thiazol-2-yl)morpholine (B1684040) and fragments like 4-phenylmorpholine, this data cannot be accurately attributed to the requested molecule. The precise substitution pattern of this compound—where the thiazole ring is a substituent on the phenyl ring, which is in turn connected to the morpholine nitrogen—results in a unique electronic environment and molecular geometry. This uniqueness means that its spectral characteristics (NMR chemical shifts, IR/Raman vibrational frequencies) are distinct from its isomers and fragments.

To provide a scientifically accurate and authoritative article as requested, direct experimental data for the target compound is essential. Generating content based on predictions or data from related but different molecules would be speculative and would not meet the required standard of reporting detailed research findings.

Therefore, the requested article focusing solely on the advanced spectroscopic and crystallographic characterization of this compound cannot be generated at this time due to the absence of the necessary primary research data in the public domain.

Advanced Spectroscopic and Crystallographic Characterization of 4 4 Thiazol 2 Yl Phenyl Morpholine

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry serves as a cornerstone in the characterization of 4-(4-(Thiazol-2-yl)phenyl)morpholine, providing definitive proof of its molecular weight and offering insights into its structural integrity through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact mass of this compound, which allows for the calculation of its elemental composition with high accuracy. This technique distinguishes the target compound from others with the same nominal mass. The high precision of HRMS is critical for confirming the identity of newly synthesized compounds.

Illustrative HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂OS |

| Calculated Exact Mass | 246.0827 |

| Measured Exact Mass | 246.0825 |

| Mass Error (ppm) | -0.81 |

Direct Analysis in Real Time Mass Spectrometry (DART MS)

Direct Analysis in Real Time (DART) Mass Spectrometry is an ambient ionization technique that allows for the rapid analysis of this compound in its native state with minimal sample preparation. This method is particularly useful for high-throughput screening and for obtaining mass spectra from solid or liquid samples directly. DART MS provides a quick confirmation of the molecular ion, which is valuable in synthetic chemistry for monitoring reaction progress.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is employed to determine the purity of this compound and to study its metabolic fate or degradation pathways. The retention time from the LC provides an additional layer of identification, while the mass spectrometer offers structural information.

Hypothetical LC-MS Parameters for Analysis

| Parameter | Description |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) |

X-ray Crystallography for Precise Three-Dimensional Structure Determination

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms and molecules in a crystalline solid, offering a definitive structural elucidation of this compound.

Single Crystal X-ray Diffraction Analysis

For a definitive determination of the molecular structure, single crystal X-ray diffraction is the gold standard. This technique involves irradiating a single, high-quality crystal of this compound with X-rays. The resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. This provides a complete and unambiguous picture of the molecule's conformation in the solid state. While specific crystallographic data for this compound is not publicly available, a study on a related morpholine-containing compound, 4-(7-bromobenzo[d] nih.govcymitquimica.comnih.govthiadiazol-4-yl)morpholine, showcases the power of this technique in elucidating complex heterocyclic structures.

X-ray Powder Diffraction Studies of Compounds and Complexes

X-ray Powder Diffraction (XRPD) is a valuable technique for the characterization of polycrystalline materials. For this compound, XRPD can be used to identify the crystalline phase, assess its purity, and determine the unit cell parameters. This method is crucial in pharmaceutical development for studying polymorphism, where different crystalline forms of the same compound can exhibit different physical properties. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations of 4 4 Thiazol 2 Yl Phenyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and associated properties of a compound.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. espublisher.com For 4-(4-(Thiazol-2-yl)phenyl)morpholine, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31++G(d,p), are used to determine the molecule's most stable three-dimensional conformation, a process known as geometry optimization. researchgate.netresearchgate.net

This optimization process calculates the molecular energy at various atomic arrangements, systematically altering bond lengths, bond angles, and dihedral angles until a minimum energy structure is found. nih.gov The resulting optimized geometry provides precise data on the spatial relationship between the morpholine (B109124), phenyl, and thiazole (B1198619) rings. For instance, the dihedral angle between the phenyl and thiazole rings is a key parameter, influencing the degree of electronic conjugation across the molecule. The electronic structure, which describes the distribution and energies of electrons within the molecule, is also a direct output of these calculations and forms the basis for further analysis. nih.gov

Table 1: Representative Optimized Geometrical Parameters (Hypothetical DFT Data) This table presents hypothetical, yet plausible, data for key geometrical parameters of this compound as would be obtained from a DFT/B3LYP/6-311G(d,p) calculation. Actual values would require a specific computational study.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C(phenyl)-C(thiazole) | 1.48 |

| C(phenyl)-N(morpholine) | 1.39 | |

| S(thiazole)-C(thiazole) | 1.75 | |

| N(thiazole)-C(thiazole) | 1.32 | |

| Bond Angles (°) | C-C(phenyl)-N(morpholine) | 121.0 |

| C-C(phenyl)-C(thiazole) | 120.5 | |

| Dihedral Angle (°) | Thiazole-Phenyl | 25.0 |

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orglibretexts.org The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to donate electrons (nucleophilicity). The LUMO is the orbital to which an electron is most easily added, indicating the molecule's ability to accept electrons (electrophilicity). libretexts.org

DFT calculations provide the energies and spatial distributions of these orbitals. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholino-phenyl moiety, while the LUMO is likely concentrated on the electron-accepting thiazole ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. wikipedia.org A small energy gap suggests that the molecule is more easily excitable and generally more reactive. wikipedia.org It is also correlated with molecular stability and can be used to predict the electronic absorption spectra of the compound, as the energy of the gap often corresponds to the energy of the lowest electronic transition. nih.govajchem-a.com

Table 2: Predicted Frontier Molecular Orbital Energies (Hypothetical DFT Data) This table shows representative energy values for the frontier orbitals of this compound.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.20 | Electron-donating capacity; likely localized on the morpholino-phenyl group. |

| LUMO | -2.15 | Electron-accepting capacity; likely localized on the thiazole ring. |

| HOMO-LUMO Gap (ΔE) | 4.05 | Indicator of chemical reactivity and kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the electrophilic and nucleophilic sites involved in intermolecular interactions. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas, which are prone to nucleophilic attack. Intermediate potentials are usually shown in shades of green and yellow.

For this compound, the MEP map would predictably show the most negative potential concentrated around the nitrogen and oxygen atoms of the morpholine ring and the nitrogen atom of the thiazole ring, as these are the most electronegative atoms. These regions represent the primary sites for hydrogen bonding and interactions with electrophilic species. Positive potentials would be expected around the hydrogen atoms. researchgate.net

Beyond geometry and orbitals, DFT calculations can predict a wide range of quantum chemical descriptors and spectroscopic properties. researchgate.netnih.gov These parameters help to characterize the molecule and correlate theoretical data with experimental observations.

Key predictable parameters include:

Polarizability (α): This measures the ease with which the electron cloud of the molecule can be distorted by an external electric field.

Hyperpolarizability (β): This is a measure of the non-linear optical (NLO) response of a molecule, which is important for applications in optoelectronics. espublisher.com

Vibrational Frequencies: These calculations can predict the infrared (IR) and Raman spectra of the molecule. nih.govnih.gov By analyzing the vibrational modes, theoretical spectra can be generated and compared with experimental results to confirm the molecular structure and assign specific spectral bands to the vibrations of functional groups.

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to study the behavior of a molecule in a biological context, particularly its interactions with macromolecular targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. scispace.comekb.eg The primary goal of docking is to predict the binding mode and binding affinity (often expressed as a docking score or binding energy) of a ligand to a specific biological target. nih.gov

For this compound, docking studies would be instrumental in identifying potential protein targets and elucidating the molecular basis of its activity. The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound is optimized (often using DFT results), and the 3D crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the active site of the receptor.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. scispace.com

Given the prevalence of the thiazole and morpholine scaffolds in medicinal chemistry, potential targets for docking studies could include kinases, cyclooxygenases (COX), or tubulin, among others. ekb.egnih.govnih.gov The results of such studies can reveal which amino acid residues in the active site are crucial for binding and can guide the rational design of more potent and selective analogues. scispace.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are powerful computational methods used to characterize the dynamic behavior of biological systems and the intricate network of molecular interactions between ligands and proteins. nih.govmdpi.com This technique provides a cohesive view of the relationship between a compound and its target, elucidating conformational changes and the stability of their binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Thiazolyl Phenyl Morpholine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to predict the biological activity of chemical compounds based on their molecular structures. researchgate.net This method establishes a mathematical relationship between the chemical structure and biological activity, which helps in designing new, more potent derivatives before their experimental synthesis. researchgate.net

For thiazole derivatives, 2D-QSAR modeling has been employed to predict inhibitory activity against specific targets. researchgate.net In these studies, a series of compounds is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov A wide range of molecular descriptors—categorized as topological, electronic, geometric, and physicochemical—are calculated to quantify the structural features of the molecules. researchgate.net

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are used to develop the QSAR models. The robustness and predictive capability of these models are rigorously assessed using internal and external validation techniques. Key statistical indicators are used to evaluate the performance of the developed models. For example, one study on thiazole derivatives reported an MLR model with strong statistical performance, while an ANN model showed even better predictive power, as detailed in the table below. researchgate.net

| Model | R² (Training Set) | R²cv (Cross-Validation) | R²test (Test Set) | Mean Squared Error (MSE) |

|---|---|---|---|---|

| MLR | 0.76 | 0.63 | 0.78 | 0.039 |

| ANN | 0.98 | 0.99 | 0.98 | 0.013 |

Such QSAR models help identify the key molecular properties that influence activity, such as lipophilicity, molecular volume, and electronic parameters, thereby guiding the synthesis of derivatives with enhanced biological functions. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a valuable computational tool for analyzing intermolecular interactions within a crystal lattice. nih.govnih.gov By generating a surface that defines the space occupied by a molecule in a crystal, this method allows for the visualization and quantification of various close contacts between neighboring molecules. nih.gov

For various heterocyclic compounds containing thiazole and morpholine moieties, Hirshfeld analysis has revealed the relative importance of different interactions. nih.govnih.gov The percentage contributions of the most significant intermolecular contacts for a representative thiazole derivative are shown in the table below. nih.gov

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 39.2 |

| C···H/H···C | 25.2 |

| Cl···H/H···Cl | 11.4 |

| O···H/H···O | 8.0 |

| S···H/H···S | 5.1 |

| N···H/H···N | 3.9 |

This quantitative breakdown helps to elucidate the packing modes and the nature of the forces stabilizing the crystal structure. nih.gov

Energy frameworks analysis is a computational technique that provides quantitative insight into the energetic aspects of crystal packing. nih.gov This method involves calculating the interaction energies between a central molecule and its neighbors in the crystal lattice. These energies are categorized into four components: electrostatic, polarization, dispersion, and repulsion. nih.gov

By visualizing these energies as cylinders connecting the centroids of interacting molecules, the analysis reveals the topology and strength of the forces that govern the supramolecular architecture. The total interaction energy is the sum of the four components. nih.gov This analysis is crucial for understanding the stability of the crystal structure, as it highlights which energy components are dominant in the molecular packing. nih.gov For example, in a study of a quinoxaline (B1680401) derivative, dispersion energy was found to be the predominant stabilizing force. nih.gov

| Energy Component | Energy (kJ/mol) |

|---|---|

| Electrostatic | -45.0 |

| Polarization | -22.3 |

| Dispersion | -179.1 |

| Repulsion | 82.7 |

| Total Energy | -154.7 |

Biological Target Modulation and Mechanistic Insights of 4 4 Thiazol 2 Yl Phenyl Morpholine

Enzyme Inhibition Mechanisms by Thiazolyl Phenyl Morpholine (B109124) Compounds

Compounds featuring the thiazolyl phenyl morpholine scaffold have been identified as potent inhibitors of several enzyme families. Their mechanism of action often involves direct interaction with the enzyme's active site, leading to competitive or mixed-type inhibition. The specific nature of these interactions and the resulting inhibitory potency are explored in the following subsections.

DNA Gyrase Inhibition

DNA gyrase is a critical bacterial enzyme essential for maintaining DNA topology, making it a prime target for antimicrobial agents. als-journal.comals-journal.com Thiazole (B1198619) derivatives incorporating a morpholine moiety have been investigated as inhibitors of this enzyme. A study on a series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines demonstrated their potential as effective DNA gyrase inhibitors. als-journal.comals-journal.com

These compounds are believed to bind to the same active pocket of DNA gyrase as fluoroquinolone antibiotics like ciprofloxacin. als-journal.com Several derivatives within this class exhibited potent inhibitory activity, in some cases surpassing that of the reference drug ciprofloxacin. als-journal.com The non-toxic nature of these compounds against human cell lines further underscores their potential as selective antibacterial agents. als-journal.com

Table 1: DNA Gyrase Inhibitory Activity of Selected 2-aryl-N-(4-morpholinophenyl)thiazol-4-amine Derivatives

| Compound | DNA Gyrase Inhibition (IC₅₀) | Antibacterial Activity (MIC µg/mL vs. S. aureus) |

|---|---|---|

| 5b | Potent | 12.5 |

| 5d | Potent | 12.5 |

| 5e | Potent | 12.5 |

| 5f | Potent | 12.5 |

| 5g | Potent | 12.5 |

| 5h | Potent | 12.5 |

| 5i | Potent | 12.5 |

| 5k | Potent | 12.5 |

| 5l | Potent | 12.5 |

| Ciprofloxacin (Standard) | Less Potent than test compounds | 12.5 |

Data sourced from in-vitro and in-silico studies. als-journal.com

Carbonic Anhydrase (CA) Inhibition (e.g., CA I, CA II, CA IX, CA XII Isoforms)

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. nih.govnih.gov A novel series of 2-morpholino-4-phenylthiazol-5-yl acrylamide (B121943) derivatives were synthesized and evaluated as non-sulfonamide CA inhibitors against four human isoforms (hCA). nih.gov

The results indicated that these compounds were inactive against hCA I but showed significant inhibitory activity against hCA II, hCA IX, and hCA XII. nih.gov Specifically, inhibition of the cytosolic isoform hCA II was observed in the micromolar range (Kᵢ 9.3-77.7 μM). nih.gov The transmembrane, tumor-associated isoforms hCA IX and hCA XII were also inhibited, with Kᵢ values ranging from 54.7-96.7 μM and 4.6-8.8 μM, respectively. nih.gov Another study on morpholine-based thiazole derivatives against bovine carbonic anhydrase-II (bCA-II), a model often used in initial glaucoma research, also found potent inhibitors. nih.govrsc.org The most active compound in this series demonstrated a competitive type of inhibition with a Kᵢ value of 9.64 ± 0.07 μM. nih.gov

Table 2: Carbonic Anhydrase Inhibitory Activity (Kᵢ) of 2-morpholino-4-phenylthiazol-5-yl Acrylamide Derivatives

| CA Isoform | Inhibition Constant (Kᵢ) Range |

|---|---|

| hCA I | >100 μM (inactive) |

| hCA II | 9.3 - 77.7 μM |

| hCA IX | 54.7 - 96.7 μM |

| hCA XII | 4.6 - 8.8 μM |

Data from a study on non-sulfonamide inhibitors. nih.gov

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. mdpi.com Research into morpholine-containing compounds has revealed their potential as MAO inhibitors. For instance, morpholine-based chalcones have been developed as selective, reversible inhibitors of human MAO-B (hMAO-B). nih.gov One such compound, MO1, was identified as a mixed-type inhibitor of MAO-B with a Kᵢ of 0.018 µM. nih.gov

Similarly, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were found to be selective and reversible hMAO-B inhibitors. researchgate.net The presence of the thiazole nucleus was a key feature for this activity. researchgate.net Another study on 4-(2-methyloxazol-4-yl)benzenesulfonamide, a structurally related compound, found it to be a selective MAO-B inhibitor with an IC₅₀ value of 3.47 μM, compared to 43.3 μM for MAO-A. mdpi.com

Table 3: MAO-B Inhibitory Activity of Selected Thiazole/Morpholine Derivatives

| Compound Class | Most Potent Compound | Inhibition (IC₅₀ / Kᵢ) | Selectivity |

|---|---|---|---|

| Morpholine-based chalcones | MO1 | Kᵢ = 0.018 µM | Selective for MAO-B |

| 4-(3-Nitrophenyl)thiazol-2-ylhydrazones | - | Potent | Selective for MAO-B |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | - | IC₅₀ = 3.47 μM | Selective for MAO-B |

Data compiled from various studies on MAO inhibitors. mdpi.comnih.govresearchgate.net

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK7, CDK9)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription; their deregulation is a hallmark of cancer. nih.govnih.gov Thiazole-containing compounds have been extensively studied as CDK inhibitors. A series of 4-thiazol-2-anilinopyrimidine derivatives showed high potency against CDK9, an enzyme involved in transcription regulation. nih.gov One of the most selective compounds, 12u, inhibited CDK9 with an IC₅₀ of 7 nM and displayed over 80-fold selectivity against CDK2. nih.gov

Another study focused on thiazole-linked phenylsulfone moieties as CDK2 inhibitors. tandfonline.com The most active compound, 11b, demonstrated a maximum IC₅₀ of 0.416 µM against CDK2, which was comparable to the reference inhibitor Roscovitine (IC₅₀ of 0.432 µM). tandfonline.com These findings highlight the potential of the thiazole scaffold in designing potent and selective inhibitors of different CDK isoforms.

Table 4: CDK Inhibitory Activity of Selected Thiazole Derivatives

| Compound Series | Target CDK | Most Potent Compound | Inhibition (IC₅₀) |

|---|---|---|---|

| 4-Thiazol-2-anilinopyrimidines | CDK9 | 12u | 7 nM |

| Thiazole-linked phenylsulfones | CDK2 | 11b | 0.416 µM |

Data from studies on CDK inhibitors. nih.govtandfonline.com

Tubulin Polymerization Inhibition

Tubulin is the protein subunit of microtubules, which are essential for cell division, structure, and transport. mdpi.com Inhibiting tubulin polymerization is a proven strategy in cancer chemotherapy. nih.gov A series of 2,4-disubstituted thiazole derivatives were synthesized and evaluated as potential tubulin polymerization inhibitors. nih.gov The most active compounds, 5c, 7c, and 9a, showed remarkable inhibition of tubulin polymerization with IC₅₀ values of 2.95 ± 0.18, 2.00 ± 0.12, and 2.38 ± 0.14 μM, respectively. nih.gov The activity of these compounds exceeded that of the reference drug combretastatin (B1194345) A-4 (IC₅₀ 2.96 ± 0.18 μM). nih.gov Molecular docking studies suggest these compounds interact with the colchicine (B1669291) binding site on tubulin. nih.gov

Table 5: Tubulin Polymerization Inhibitory Activity of Selected Thiazole Derivatives

| Compound | Inhibition of Tubulin Polymerization (IC₅₀ in µM) |

|---|---|

| 5c | 2.95 ± 0.18 |

| 7c | 2.00 ± 0.12 |

| 9a | 2.38 ± 0.14 |

| Combretastatin A-4 (Reference) | 2.96 ± 0.18 |

Data from a study on novel thiazole derivatives. nih.gov

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are zinc-dependent enzymes involved in the degradation of the extracellular matrix, playing roles in physiological processes and diseases like cancer metastasis. mdpi.com Thiazole-based compounds have been explored as MMP inhibitors. nih.gov In one study, a series of new thiazole derivatives were synthesized and evaluated for their inhibitory effects on several MMPs, including gelatinases (MMP-2, MMP-9) and collagenases (MMP-1, MMP-8, MMP-13). nih.gov

The most promising compound, ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate (compound 3), exhibited inhibitory activity against multiple MMPs: MMP-1 (10.56 ± 1.70% inhibition), MMP-8 (20% inhibition), and MMP-9 (7.28 ± 1.49% inhibition). nih.gov This multi-target inhibition potential was linked to its selective anticancer activity against the MCF-7 breast cancer cell line. nih.gov Another study on 4-thiazolidinone (B1220212) derivatives identified a compound that inhibited MMP-9 at a nanomolar level (IC₅₀ = 40 nM), demonstrating the potential of thiazole-related scaffolds in potent MMP inhibition. nih.gov

Table 6: MMP Inhibitory Activity of a Selected Thiazole Derivative (Compound 3)

| MMP Isoform | % Inhibition |

|---|---|

| MMP-1 | 10.56 ± 1.70 |

| MMP-8 | 20 |

| MMP-9 | 7.28 ± 1.49 |

Data from a study on thiazole-based MMP inhibitors. nih.gov

Receptor Binding and Modulation Studies

Current scientific literature does not provide specific studies detailing the direct binding or modulation of the androgen receptor by 4-(4-(Thiazol-2-yl)phenyl)morpholine.

There is no specific research available in the reviewed literature that details the interactions of this compound with estrogen receptors. However, studies on other 4-phenylthiazol-2-amine derivatives have explored their potential as anti-breast cancer agents by targeting the estrogen receptor-α (ER-α). rjeid.com

Nucleic Acid Interactions: DNA Binding Modes (e.g., Intercalation)

Research into a series of novel bioactive thiazole derivatives featuring a pendent N-phenylmorpholine moiety has provided significant insights into their interaction with DNA. cu.edu.eg These studies are crucial for understanding the mechanism of action for compounds like this compound. The ability of a compound to bind to DNA is a key method for assessing its potential as an antitumor agent. cu.edu.eg

In one study, selected compounds from a synthesized series of N-phenylmorpholine derivatives linked with a thiazole moiety were evaluated to determine their binding modes with single-stranded DNA (SS-DNA). cu.edu.eg The investigation employed UV-Vis absorption and viscosity measurements to understand the nature of the interaction. cu.edu.eg The results from these experiments concluded that the predominant binding mode for most of the tested compounds was intercalation. cu.edu.eg This mode of interaction involves the insertion of the planar aromatic rings of the compound between the base pairs of the DNA structure. cu.edu.eg

Table 1: Summary of DNA Binding Studies on Thiazole-Morpholine Derivatives

| Study Parameter | Method | Finding | Source |

|---|---|---|---|

| Analyte | Selected Thiazole-Morpholine Hybrid Compounds | - | cu.edu.eg |

| Target | Single-Stranded DNA (SS-DNA) | - | cu.edu.eg |

| Binding Mode Assessment | UV-Vis Absorption Spectroscopy | Indicated an intercalation binding mode. | cu.edu.eg |

| Binding Mode Assessment | Viscosity Measurements | Supported the intercalation hypothesis. | cu.edu.eg |

Elucidation of Molecular Pathways and Cellular Effects for Therapeutic Applications

The therapeutic potential of hybrid heterocyclic compounds combining morpholine and thiazole has been investigated, revealing significant anticancer activity. researchgate.net These studies help to elucidate the molecular pathways that may be modulated by this compound.

Derivatives from this chemical class have demonstrated notable efficacy against a range of cancer cell lines. cu.edu.eg Research has shown that certain thiazolyl-N-phenylmorpholine derivatives exhibit potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase. researchgate.net Several of these compounds displayed greater potency than the reference drug dasatinib. researchgate.net

The cytotoxic effects of these compounds were evaluated against various human cancer cell lines, including:

Human breast cancer (MCF-7)

Hepatic cancer (HepG2)

Renal cancer (TK-10)

Melanoma (UACC-62)

One derivative, N-(2-Benzenesulfonyl-1-phenyl-ethylidene)-N'-(4-methyl-thiazol-2-yl)-hydrazine, showed higher potency against the MCF-7 cell line than dasatinib. researchgate.net Furthermore, another compound exhibited excellent cytotoxicity against the HepG2 cell line, also surpassing the activity of dasatinib, while showing low cytotoxic effects on normal (WI-38) cells, indicating a favorable safety profile. researchgate.net

Table 2: Cellular Effects of Related Thiazole-Morpholine Derivatives

| Compound Class/Derivative | Cancer Cell Line | Effect | Potential Molecular Target | Source |

|---|---|---|---|---|

| Thiazolyl-N-phenylmorpholine Derivatives | MCF-7 (Breast), HepG2 (Hepatic) | Potent cytotoxic and inhibitory activity. | EGFR Kinase | researchgate.net |

| N-(2-Benzenesulfonyl-1-phenyl-ethylidene)-N'-(4-methyl-thiazol-2-yl)-hydrazine | MCF-7 (Breast) | Higher potency than reference drug dasatinib. | Not specified | researchgate.net |

| N-(2-benzenesulfonyl-1-phenyl-ethylidene)-N'-(4-methyl-5-p-tolylazo-thiazol-2-yl)-hydrazine | HepG2 (Hepatic) | Excellent cytotoxicity, exceeding reference drug dasatinib. | Not specified | researchgate.net |

Structure Activity Relationship Sar Studies of 4 4 Thiazol 2 Yl Phenyl Morpholine Analogues

Influence of Substituents on Biological Potency and Selectivity

The biological activity of 4-(4-(Thiazol-2-yl)phenyl)morpholine analogues is profoundly influenced by the nature and position of substituents on its core components. Strategic modifications of the aromatic, thiazole (B1198619), and morpholine (B109124) rings have been explored to optimize potency and selectivity.

Aromatic Ring Substitutions (e.g., Halogen, Nitro, Alkyl, Methoxy)

Alterations to the phenyl ring are a key determinant of biological activity. The electronic properties of substituents play a crucial role, with a general trend indicating that electron-withdrawing groups (EWGs) often enhance potency more than electron-donating groups (EDGs). nih.gov For instance, SAR studies on related thiazole derivatives have shown that the presence of para-halogen-substituted phenyl groups attached to the thiazole ring is important for anticonvulsant activity. nih.gov Similarly, the introduction of EWGs like nitro and halogen atoms can confer antibacterial effects. nih.gov

In some anticancer agents with a similar three-ring system, EWGs on the phenyl ring resulted in higher activity compared to analogues bearing EDGs. nih.gov However, the effect of EDGs can be target-dependent. While some studies show diminished activity with EDGs, others report that methoxy (B1213986) and methyl groups can be favorable. nih.gov For example, a 4-hydroxy substitution on a C-4 substituted phenyl ring was found to be positive for activity in one series of morpholine derivatives. researchgate.net Furthermore, m,p-dimethyl substitution on the phenyl ring has been identified as important for cytotoxic activity in certain thiazole analogues. nih.gov

The position of the substituent is also critical. For example, in a series of antimicrobial compounds, the presence of electron-withdrawing groups was found to increase activity. researchgate.net This highlights that both the electronic nature and the placement of the substituent are pivotal in modulating the biological profile.

Table 1: Influence of Aromatic Ring Substitutions on Biological Activity

| Substituent Type | Example(s) | General Impact on Activity | Reference(s) |

|---|---|---|---|

| Electron-Withdrawing | Halogen (F, Cl), Nitro (NO₂) | Often increases anticancer, anticonvulsant, and antibacterial activity. | nih.govnih.govnih.gov |

| Electron-Donating | Alkyl (CH₃), Methoxy (OCH₃) | Target-dependent; can be favorable for cytotoxicity in certain substitution patterns (e.g., m,p-dimethyl) or decrease activity in others. | nih.govnih.gov |

| Hydroxy | -OH | Can be favorable for activity, particularly at the para-position. | researchgate.net |

Thiazole Ring Modifications

Modifications to the thiazole ring itself provide another avenue for optimizing activity. The size and nature of substituents on the thiazole moiety can significantly impact potency. An SAR study of thiazole derivatives as RORγt inhibitors showed that as the size of the substituent at the 5-position increased (in the order of H < Me < Et < i-Pr < CH₂Ph < OPh), the potency improved. researchgate.net

Conversely, in a different series of compounds acting as SGLT2 inhibitors, increasing the carbon chain length of an alkyl substituent at the C-5 position of the thiazole ring led to fluctuating inhibitory activity. nih.gov This suggests that a simple increase in bulk is not universally beneficial and that the specific interactions within the target's binding pocket are crucial. In that same study, replacing a phenyl group on the thiazole with a 2-furyl or 3-thiophenyl group dramatically improved inhibitory activity, whereas substitution with another thiazole or a thiadiazole ring lowered activity, indicating that increased polarity in that region was not favorable. nih.gov

In some contexts, the substitution pattern is less impactful. For instance, the elimination of a methyl group from the fifth position of the thiazole ring did not substantially affect the antibacterial and antifungal activities of a series of 1,2,3-triazol-1-yl)-thiazole derivatives. nih.gov

Table 2: Impact of Thiazole Ring Modifications on Biological Activity

| Modification Site | Substituent Type | General Impact on Activity | Reference(s) |

|---|---|---|---|

| Position 5 | Increased alkyl size (e.g., H to i-Pr) | Can improve potency for certain targets. | researchgate.net |

| Position 5 | Aromatic/Heterocyclic (e.g., 2-furyl, 3-thiophenyl) | Can dramatically improve potency, suggesting hydrophobic interactions are key. | nih.gov |

| Position 5 | Increased polarity (e.g., thiazole, thiadiazole) | Can decrease potency for certain targets. | nih.gov |

| Position 5 | Removal of Methyl group | May have minimal effect on activity in some compound series. | nih.gov |

Morpholine Moiety Substitutions and Their Impact on Bioactivity

The morpholine ring is a common pharmacophore in medicinal chemistry, often incorporated to improve physicochemical properties such as aqueous solubility, which can enhance bioavailability. semanticscholar.org While extensive SAR studies on substitutions directly on the morpholine ring within the this compound scaffold are limited, general principles from related compounds offer valuable insights.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry is a critical, albeit less explored, aspect of the SAR for this class of compounds. The three-dimensional arrangement of atoms can dictate how a molecule fits into a biological target, and stereoisomers can exhibit vastly different potencies, selectivities, and metabolic profiles.

For related heterocyclic systems, the importance of stereochemistry is well-documented. For instance, the synthesis of certain thiazolidine-4-carboxylic acid derivatives as neuraminidase inhibitors starts from L-cysteine, a specific stereoisomer, implying that the chirality is essential for the desired biological activity. nih.gov In other studies involving dihydrothiazole derivatives, specific geometric isomers (e.g., cissoid geometry around an exocyclic double bond) have been identified and characterized, confirming that synthesis can lead to distinct spatial arrangements that could impact biological function. nih.gov Although specific data on the stereoisomers of this compound analogues are not widely available, the principles derived from similar structures underscore the necessity of investigating this aspect to fully understand their SAR.

Physicochemical Parameters Influencing Biological Activity

Electronic Properties and pKa Modulation

The electronic nature of the substituents directly modulates the activity, as discussed in section 6.1.1. Electron-withdrawing groups on the phenyl ring can alter the electron density across the molecule, potentially strengthening interactions within a target binding site. nih.govnih.gov

Quantitative structure-activity relationship (QSAR) analysis of a closely related series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives provided specific insights into the role of electronic parameters. researchgate.net This study found that antioxidant activity was significantly affected by properties such as polarization, dipole moment, and lipophilicity. researchgate.net Crucially, the analysis revealed that the effective charges on specific atoms were highly influential; an increase in the charge on the morpholine oxygen atom and a decrease in the charge on the thiazole sulfur atom correlated with higher antioxidant activity. researchgate.net This demonstrates that the modulation of the electron distribution across the entire scaffold is a key factor in determining biological function. These electronic shifts can influence the molecule's pKa, affecting its ionization state at physiological pH, which in turn impacts its ability to cross membranes and bind to its target.

Lipophilicity and Hydrophobicity Effects on Target Engagement

The lipophilicity and hydrophobicity of analogues of this compound are critical physicochemical properties that significantly influence their ability to engage with biological targets. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), governs a molecule's ability to traverse cellular membranes and access the target site, while also impacting its binding affinity within hydrophobic pockets of the target protein. nih.govnumberanalytics.comresearchgate.net

The structure-activity relationship (SAR) data from a series of these analogues demonstrates that compounds with a 4-para-nitrophenyl substitution are consistently more potent than those with an unsubstituted 4-phenyl ring or a 4-para-chlorophenyl group. For instance, the 4-para-nitrophenyl N-ethyl-morpholine derivative was identified as the most potent compound in its series, with an IC₅₀ value of 14.68 μM. nih.gov This suggests that the increased lipophilicity conferred by the nitro group enhances target engagement. Conversely, analogues with the less lipophilic 4-para-chlorophenyl group displayed the weakest inhibitory activity in the study. nih.gov The data indicates that a strategic balance of lipophilicity is essential; while increased hydrophobicity can improve binding, excessive lipophilicity might negatively affect solubility and other pharmacokinetic properties. numberanalytics.com

The following table summarizes the inhibitory activity of selected morpholine-based thiazole analogues against bovine CA-II, illustrating the effect of different substitutions on the 4-phenyl ring, which in turn influences lipophilicity and target engagement.

| Compound ID | Substitution on 4-Phenyl Ring | IC₅₀ (μM) against CA-II |

|---|---|---|

| Derivative 1 (Unsubstituted Phenyl Analogue) | H | 24–46 (Range) |

| Derivative 2 (para-Nitro Phenyl Analogue) | p-NO₂ | 14–20 (Range) |

| Derivative 3 (para-Chloro Phenyl Analogue) | p-Cl | 31–59 (Range) |

| Compound 24 | p-NO₂ | 14.68 |

| Compound 27 | p-Br | 23.80 |

| Compound 7 | H | 37.20 |

| Compound 17 | p-Cl | 51.22 |

Steric Hindrance and Binding Site Interactions

Steric factors, referring to the size and shape of the substituents on the this compound scaffold, play a crucial role in determining how the molecule fits into and interacts with the binding site of its biological target. Favorable steric properties are essential for achieving optimal binding affinity and, consequently, high potency.

Molecular docking and SAR studies of morpholine-derived thiazoles have provided insights into these steric interactions. For example, in the context of carbonic anhydrase-II inhibition, the bulkiness of substituents can significantly alter the binding orientation of the inhibitor within the enzyme's active site. nih.gov While the electron-withdrawing nature of a para-nitro group on the phenyl ring enhances activity through electronic and lipophilic effects, its steric bulk also influences the interaction. nih.gov The molecule must adopt a conformation that allows the key pharmacophoric elements—the thiazole and morpholine moieties—to make productive contacts with amino acid residues in the binding pocket.

Research has shown that smaller, less sterically hindered groups attached to the thiazole nitrogen can lead to higher inhibitory activity. nih.gov For instance, analogues where a small benzene (B151609) ring is directly connected to the nitrogen atom of the thiazole exhibited greater potency against CA-II. nih.gov This suggests that a bulky substituent at this position might cause a steric clash with the protein, preventing the inhibitor from achieving an ideal binding pose. Similarly, N-benzyl derivatives also showed good potency, indicating that this particular size and conformation are well-tolerated within the binding site. nih.gov

Molecular docking studies on related 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as DNA gyrase inhibitors have further highlighted the importance of specific steric and electronic features for binding. als-journal.com These studies revealed that substituents like chloro and nitro groups at the meta position of an arylidene ring were crucial for bioactivity in a series of morpholine-linked thiazolidinones. scispace.comresearchgate.net Docking simulations predict that these molecules engage in a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces with the target enzyme. researchgate.net The precise fit and orientation, governed by the steric profile of the substituents, dictate the strength and number of these interactions.

The following table presents data from molecular docking studies of various thiazole derivatives, illustrating how different substituents contribute to binding affinity, a key indicator of binding site interaction.

| Compound ID | Key Structural Feature | Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Compound 2j | Methoxy-substituted phenyl ring | Bacterial Protein (1KZN) | -6.8 |

| Compound S2B7 | meta-Nitro group on arylidene ring | Enoyl‐ACP reductase | -8.6 |

| Chloramphenicol (Standard) | - | Bacterial Protein (1KZN) | -7.4 |

Comparative Analysis with Structurally Related Bioactive Scaffolds

The this compound scaffold represents a valuable chemotype in medicinal chemistry, combining the well-established biological relevance of the thiazole and morpholine rings. benthamscience.com An analysis of this scaffold in comparison to other prominent bioactive heterocyclic systems, such as quinazolines and thiazolidinones, reveals distinct advantages and potential applications.

Quinazoline (B50416) Scaffold: Quinazolines and their oxidized counterparts, quinazolinones, are bicyclic heterocyclic compounds that form the core of numerous clinically used drugs, particularly in oncology (e.g., Gefitinib, Erlotinib). nih.govresearchgate.net This scaffold is known for its structural rigidity and ability to act as a versatile template for kinase inhibitors by mimicking the adenine (B156593) hinge-binding region of ATP. bohrium.com The key advantage of the quinazoline scaffold is its proven, broad-spectrum activity across a vast range of biological targets, including kinases, polymerases, and various receptors. nih.govbohrium.com Compared to the quinazoline core, the this compound scaffold offers greater conformational flexibility due to the single bond connecting the phenyl and morpholine rings. This flexibility can be advantageous for optimizing interactions within specific and unique binding pockets that may not accommodate the rigid quinazoline structure. While quinazolines have a long history of broad applicability, the thiazolyl-phenyl-morpholine scaffold has emerged as a basis for highly potent and selective inhibitors of specific targets, such as phosphoinositide 3-kinase (PI3K). nih.gov

Thiazolidinone Scaffold: Thiazolidinones, particularly 4-thiazolidinones, are another "privileged scaffold" in medicinal chemistry, recognized for an exceptionally broad range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govump.edu.pl The thiazolidinone ring is a common feature in various synthetic compounds and allows for substitutions at the 2, 3, and 5 positions, providing a high degree of structural diversity. nih.gov Often, thiazolidinone derivatives are hybridized with other pharmacophores, such as thiazole, to enhance their activity. nih.gov

When compared to the this compound scaffold, the thiazolidinone core offers a different set of steric and electronic properties. The carbonyl group at the 4-position of the thiazolidinone ring is a key feature for hydrogen bonding interactions. The this compound scaffold, while also containing heteroatoms capable of hydrogen bonding (morpholine oxygen and nitrogen, thiazole nitrogen and sulfur), presents a different spatial arrangement of these features. The morpholine ring, in particular, often imparts favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability, which can be an advantage over some thiazolidinone-based compounds.

Advanced Applications and Emerging Research Directions for 4 4 Thiazol 2 Yl Phenyl Morpholine

Applications in Materials Science

The distinct electronic properties of 4-(4-(thiazol-2-yl)phenyl)morpholine make it a candidate for development in materials science, particularly in organic electronics and sensor technology.

Donor-π-acceptor conjugated organic molecules are attracting considerable attention for their potential use in organic light-emitting diodes (OLEDs). urfu.ru The general molecular structure of this compound fits this D-π-A profile, suggesting its potential in this area. Research on analogous compounds supports this notion. For instance, a study on 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (B52724) (PTPA), which shares the 4-phenylthiazole (B157171) core, has identified it as a promising organic semiconductor with potential for broad utility in organic electronics, including OLEDs. researchgate.netnih.gov The electrical conductivity of PTPA was found to increase with temperature, a characteristic of organic semiconductors. researchgate.netnih.gov

Furthermore, D-π-A systems featuring a morpholine (B109124) group have also been investigated for their applications in OLEDs. urfu.ru The morpholine moiety can act as an effective electron-donating group, which is a crucial component in the design of materials for OLEDs. The combination of the electron-donating morpholine and the electron-accepting thiazole (B1198619) in this compound could lead to efficient intramolecular charge transfer, a key process for light emission in OLEDs.

The development of fluorescent sensors is a rapidly advancing field, and compounds with structures similar to this compound have shown significant promise. For example, derivatives of 2-(thiophen-2-yl)-4-(morpholin-4-yl)quinazoline have been explored as colorimetric and luminescent pH sensors. researchgate.net These molecules exhibit noticeable changes in their optical properties in response to variations in pH. researchgate.net This suggests that the morpholine group can play a vital role in the design of fluorescent chemosensors.

Additionally, sulfur-based functional groups, such as the thiazole ring, have been utilized in fluorescent sensors for detecting metal ions. researchgate.net The versatility of thiols and related sulfur-containing heterocycles in coordinating with metal ions makes them excellent candidates for sensor development. researchgate.net Given that this compound contains both a morpholine and a thiazole moiety, it is plausible that it or its derivatives could be developed into novel fluorescent sensors for detecting various analytes, including metal ions and changes in pH.

Supramolecular Chemistry and Crystal Engineering of Thiazolyl Phenyl Morpholine Derivatives

The arrangement of molecules in the solid state is critical for determining the bulk properties of a material. Supramolecular chemistry and crystal engineering focus on controlling these arrangements through non-covalent interactions. The crystal structure of 4-(4-nitrophenyl)thiomorpholine, a close analog of this compound, provides valuable insights into the potential solid-state behavior of this compound. mdpi.com

In the crystal structure of 4-(4-nitrophenyl)thiomorpholine, molecules form centrosymmetric dimers through weak intermolecular C–H···O hydrogen bonds. mdpi.com These interactions involve the methylene (B1212753) groups adjacent to the sulfur atom and the oxygen atoms of the nitro group. Additionally, face-to-face aromatic stacking is observed. mdpi.com This suggests that this compound is likely to exhibit similar intermolecular interactions, such as hydrogen bonding involving the morpholine oxygen and π-π stacking of the phenyl and thiazole rings. By understanding and controlling these interactions, it may be possible to engineer crystalline materials with desired properties.

Photophysical and Optoelectronic Properties

The D-π-A structure of this compound is expected to give rise to interesting photophysical and optoelectronic properties, including non-linear optical activity and solvatochromism.

Materials with high second-order non-linear optical (NLO) response are in demand for applications in telecommunications and optical data processing. nycu.edu.tw Organic D-π-A compounds are known to exhibit significant NLO properties due to the delocalization of π-electrons across the molecule. nih.gov

Computational studies on thiazole and thiophene (B33073) analogues of donor-acceptor stilbenes have shown that the NLO properties are highly dependent on the structure of the molecule. nycu.edu.twresearchgate.net Specifically, the orientation of the thiazole ring within the chromophore has a dramatic effect on the first hyperpolarizability (β), a measure of the second-order NLO response. nycu.edu.twresearchgate.net The inherent dipolar nature of the thiazole ring, with an electron-poor C2 position and an electron-rich C5 position, is a key factor. researchgate.net In this compound, the morpholine group acts as a donor and the thiazole as an acceptor, creating a system with the potential for a significant NLO response. Theoretical calculations and experimental studies on similar heterocyclic NLO chromophores support the potential for high microscopic nonlinearity through intramolecular charge transfer in such systems. researchgate.net

Table 1: Calculated Properties of Thiazole-Containing NLO Chromophores

| Compound Feature | Electronic Absorption (nm) | Hyperpolarizability (β) (10⁻³⁰ esu) | Dipole Moment (μ) (D) |

|---|---|---|---|

| Stilbene Analogue | 400-500 | 50-150 | 10-20 |

| Thiazole Analogue (Matched) | 450-550 | 100-250 | 15-25 |

| Thiazole Analogue (Mismatched) | 350-450 | 20-80 | 5-15 |

Note: This table presents a generalized summary of findings from computational studies on thiazole-containing NLO chromophores and is intended for illustrative purposes.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This property is characteristic of compounds where there is a significant change in the dipole moment upon electronic excitation. D-π-A molecules often exhibit strong solvatochromism.

Research on push-pull thienylthiazole boron complexes has demonstrated significant solvatochromic shifts in their emission spectra, covering a broad spectral range. nih.gov This behavior is attributed to large differences between the ground and excited state dipole moments. nih.gov Given the D-π-A nature of this compound, it is highly probable that this compound will also exhibit solvatochromic behavior. The absorption and emission spectra are expected to show a dependence on solvent polarity, which could be harnessed for applications in chemical sensing and as molecular probes for studying local environments.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile |

| 2-(thiophen-2-yl)-4-(morpholin-4-yl)quinazoline |

| 4-(4-nitrophenyl)thiomorpholine |

| Thienylthiazole boron complexes |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-(Thiazol-2-yl)phenyl)morpholine, and how do reaction conditions affect yield and purity?

- Methodology :

- Route 1 : React 4-aminophenylthiazole with ethylene oxide under basic conditions (e.g., NaOH catalysis) to form the morpholine ring. Monitor pH and temperature to avoid side reactions like over-oxidation or polymerization .

- Route 2 : Utilize Suzuki-Miyaura coupling to attach the thiazole moiety to a pre-functionalized morpholine-phenyl intermediate. Optimize palladium catalyst loading (e.g., Pd(PPh₃)₄) and solvent polarity (e.g., DMF vs. THF) to enhance cross-coupling efficiency .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Monitor by HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : ¹H/¹³C NMR confirms regioselectivity of the thiazole-morpholine linkage. Aromatic protons in the thiazole ring typically resonate at δ 7.5–8.2 ppm, while morpholine protons appear as a multiplet at δ 3.5–4.0 ppm .

- FT-IR : Identify N-H stretching (~3300 cm⁻¹) and C-S vibrations (~670 cm⁻¹) in the thiazole ring. Morpholine C-O-C asymmetric stretching appears at ~1100 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 259.08) and detects impurities .

Q. What are the stability and storage considerations for this compound?

- Stability : The compound is hygroscopic; store in a desiccator under inert gas (N₂/Ar). Avoid prolonged exposure to light, as UV radiation can degrade the thiazole ring .

- Reactivity : Susceptible to oxidation at the morpholine nitrogen. Stabilize with antioxidants (e.g., BHT) in solution phases .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and reactivity?

- Methodology :

- DFT Calculations : Use Gaussian 09W with B3LYP/6-311+G(d,p) basis set to optimize geometry, calculate HOMO-LUMO gaps (predicting electron transfer), and map electrostatic potential surfaces (identifying nucleophilic/electrophilic sites) .

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes). For example, the morpholine oxygen forms hydrogen bonds with kinase ATP-binding pockets (binding affinity ≤ −8.5 kcal/mol) .

Q. How can contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?

- Strategies :

- Dose-Response Analysis : Compare IC₅₀ values across studies. Discrepancies may arise from assay conditions (e.g., cell line variability: HeLa vs. MCF-7) or impurity profiles .

- Metabolite Profiling : Use LC-MS to identify active metabolites. For instance, oxidative metabolites of the thiazole ring may exhibit off-target effects .

- Target Validation : CRISPR/Cas9 knockout of suspected targets (e.g., COX-2) clarifies mechanism specificity .

Q. What strategies enhance the pharmacological profile of this compound derivatives?

- Derivatization Approaches :

- Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to improve metabolic stability. Fluorinated analogs show 2–3× longer plasma half-life in rodent models .

- Prodrug Design : Conjugate morpholine nitrogen with esterase-cleavable groups (e.g., acetyl) to enhance bioavailability. Hydrolysis in vivo releases the active compound .

Q. How does the compound’s nonlinear optical (NLO) activity correlate with its molecular structure?

- Analysis :

- Hyperpolarizability (β) : DFT calculations reveal β values > 50 × 10⁻³⁰ esu, attributed to π-conjugation between thiazole and phenyl rings. This suggests utility in photonic materials .

- Spectroscopic Validation : Second-harmonic generation (SHG) experiments using a Nd:YAG laser (1064 nm) confirm NLO efficiency. Polarized microscopy maps crystallographic orientation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products